molecular formula C8H7Br2NO2 B6341232 Ethyl 2,6-dibromonicotinate CAS No. 1214332-54-3

Ethyl 2,6-dibromonicotinate

Cat. No.: B6341232
CAS No.: 1214332-54-3
M. Wt: 308.95 g/mol
InChI Key: SBLOKPIKZLUYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,6-dibromonicotinate is a brominated derivative of nicotinic acid, with the molecular formula C8H7Br2NO2 and a molecular weight of 308.96 g/mol . This compound is known for its applications in organic synthesis and as a building block in the preparation of various chemical entities.

Preparation Methods

Ethyl 2,6-dibromonicotinate can be synthesized through the bromination of ethyl nicotinate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the nicotinate ring . Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2,6-dibromonicotinate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2,6-dibromonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,6-dibromonicotinate involves its interaction with specific molecular targets, depending on the context of its use. For example, in coupling reactions, it acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds . The exact molecular pathways and targets can vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Ethyl 2,6-dibromonicotinate can be compared with other brominated nicotinates, such as ethyl 3,5-dibromonicotinate and ethyl 4-bromonicotinate. These compounds share similar bromination patterns but differ in the position of the bromine atoms on the nicotinate ring. The unique positioning of the bromine atoms in this compound makes it particularly useful for specific synthetic applications where regioselectivity is crucial .

Similar compounds include:

  • Ethyl 3,5-dibromonicotinate
  • Ethyl 4-bromonicotinate
  • Ethyl 2-bromonicotinate

These compounds can be used in similar synthetic applications but may offer different reactivity and selectivity profiles.

Properties

IUPAC Name

ethyl 2,6-dibromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLOKPIKZLUYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,6-dibromonicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,6-dibromonicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,6-dibromonicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,6-dibromonicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,6-dibromonicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,6-dibromonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.